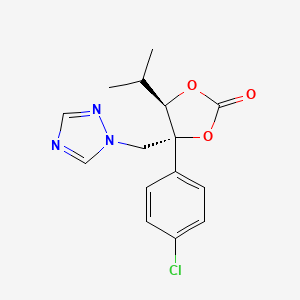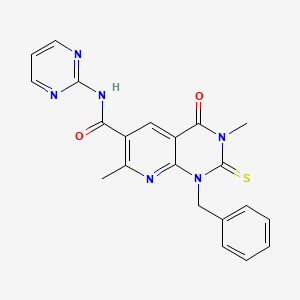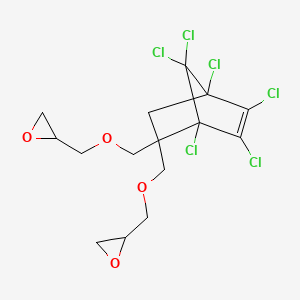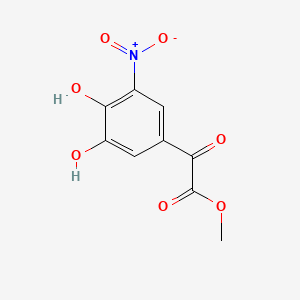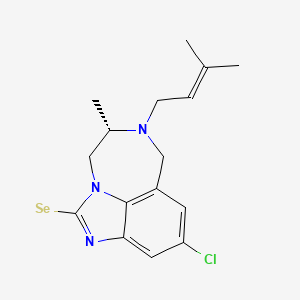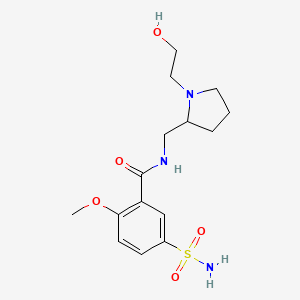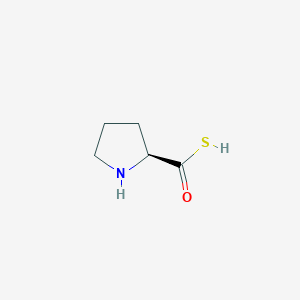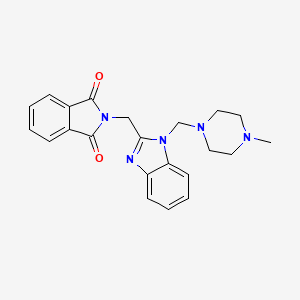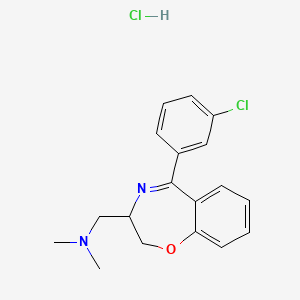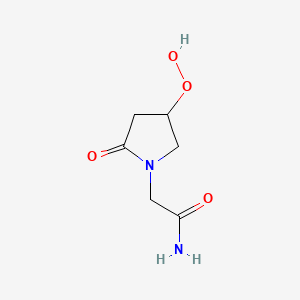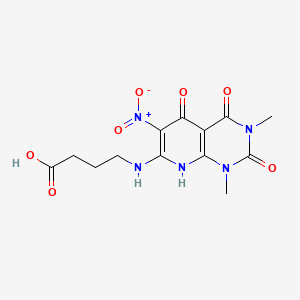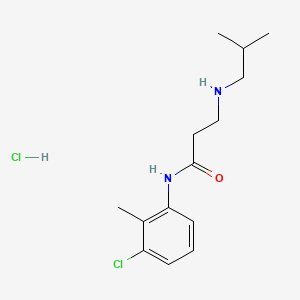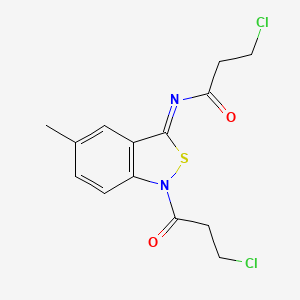
3-Chloro-N-(1-(3-chloro-1-oxopropyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N-(1-(3-chloro-1-oxopropyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)propanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzisothiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(1-(3-chloro-1-oxopropyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)propanamide typically involves multiple steps, starting with the preparation of the benzisothiazole core. This core is then functionalized with chloro and propanamide groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
3-Chloro-N-(1-(3-chloro-1-oxopropyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-Chloro-N-(3-chloro-1-oxopropyl)propanamide
- 5-Methyl-2,1-benzisothiazol-3(1H)-ylidene derivatives
Uniqueness
What sets 3-Chloro-N-(1-(3-chloro-1-oxopropyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)propanamide apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
99523-69-0 |
|---|---|
分子式 |
C14H14Cl2N2O2S |
分子量 |
345.2 g/mol |
IUPAC名 |
3-chloro-N-[1-(3-chloropropanoyl)-5-methyl-2,1-benzothiazol-3-ylidene]propanamide |
InChI |
InChI=1S/C14H14Cl2N2O2S/c1-9-2-3-11-10(8-9)14(17-12(19)4-6-15)21-18(11)13(20)5-7-16/h2-3,8H,4-7H2,1H3 |
InChIキー |
ARKWRHLBILWJGO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(SC2=NC(=O)CCCl)C(=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


